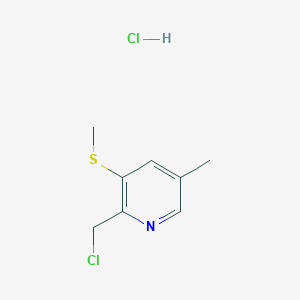
2-(氯甲基)-5-甲基-3-(甲硫基)吡啶盐酸盐
描述
2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group, a methyl group, and a methylthio group attached to the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
科学研究应用
2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Industry: Applied in the production of agrochemicals and as a building block for various functional materials.
作用机制
Target of Action
It is known to be an alkylating agent , which suggests that it likely interacts with DNA molecules in cells, causing alkylation of the DNA molecule and potentially leading to cell death.
Mode of Action
As an alkylating agent, 2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride can transfer an alkyl group to its target. This process often results in the formation of covalent bonds with the DNA molecule, which can disrupt the DNA structure and interfere with its replication and transcription .
Result of Action
The molecular and cellular effects of 2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride’s action are likely to include DNA damage and potential cell death, given its role as an alkylating agent . This could lead to a decrease in the proliferation of cells, including potentially cancerous cells.
Action Environment
The action, efficacy, and stability of 2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can react with the compound, and the temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride typically involves the chloromethylation of 5-methyl-3-(methylthio)pyridine. The reaction is carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The product is typically purified by recrystallization from an appropriate solvent such as ethanol or isopropanol.
化学反应分析
Types of Reactions
2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)-5-methylpyridine
- 2-(Chloromethyl)-3-methylpyridine
Uniqueness
2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride is unique due to the presence of both a chloromethyl and a methylthio group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive compounds.
属性
IUPAC Name |
2-(chloromethyl)-5-methyl-3-methylsulfanylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS.ClH/c1-6-3-8(11-2)7(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXWHIQGKPOTHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCl)SC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


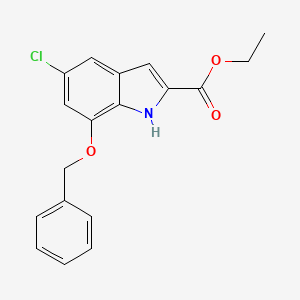
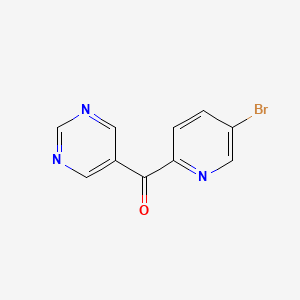
![N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1410537.png)

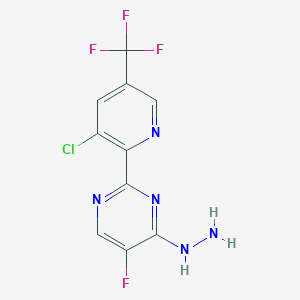
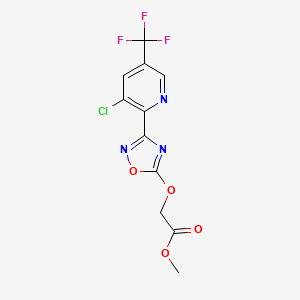
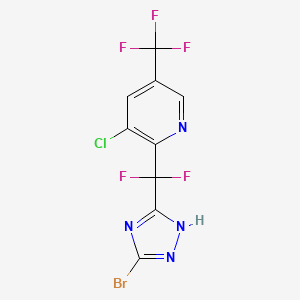
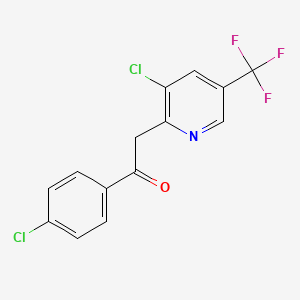

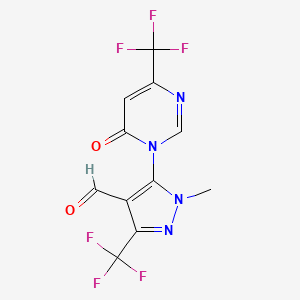
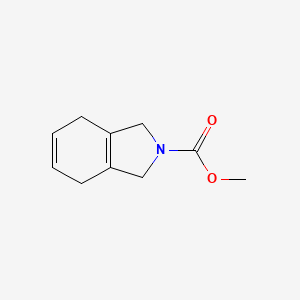

![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone](/img/structure/B1410554.png)
![[3-Chloro-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1410556.png)
